![molecular formula C9H11N3O4 B6335672 6-(2-羟乙基)吡唑并[1,5-a]嘧啶-3-羧酸水合物,95% CAS No. 1389313-32-9](/img/structure/B6335672.png)

6-(2-羟乙基)吡唑并[1,5-a]嘧啶-3-羧酸水合物,95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

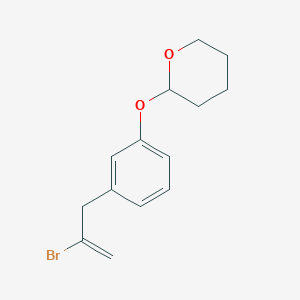

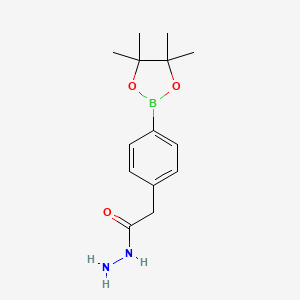

“6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%” is a chemical compound with the molecular formula C9H11N3O4. It is a solid substance and its CAS Number is 1389313-32-9.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo pyrimidine .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7 (9 (14)15)11-12 (8)5-6/h3-5,13H,1-2H2, (H,14,15) .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes . This process is followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.20 g/mol. It is a solid substance and is stored at room temperature .科学研究应用

Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for developing kinase inhibitors. These compounds exhibit good selectivity profiles for diverse kinase targets. For instance, they have been investigated as inhibitors of:

Cancer Therapeutics

Pyrazolo[1,5-a]pyrimidines have attracted attention in cancer research. Their small size, efficient synthetic routes, and fluorescence properties make them promising candidates. Notably, these compounds have been used as lipid droplet biomarkers for cancer cells (e.g., HeLa cells) and normal cells (e.g., L929 cells) .

Hepatitis C Virus Inhibitors

Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity against the hepatitis C virus. These compounds represent a potential avenue for antiviral drug development .

Serotonin 5-HT6 Receptor Antagonists

Certain pyrazolo[1,5-a]pyrimidines act as antagonists for serotonin 5-HT6 receptors. These receptors are implicated in cognitive function and memory processes .

PET Tumor Imaging Agents

Researchers have explored pyrazolo[1,5-a]pyrimidines as positron emission tomography (PET) imaging agents for detecting tumors. Their ability to selectively bind to specific receptors or proteins makes them valuable in cancer diagnosis and monitoring .

Inhibition of Amyloid (β)-Peptide Aggregation

Amyloid (β)-peptide aggregation is associated with neurodegenerative diseases like Alzheimer’s. Some pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of this aggregation process .

未来方向

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are considered a privileged scaffold for combinatorial library design and drug discovery . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications in drug design .

作用机制

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound need further investigation .

属性

IUPAC Name |

6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3.H2O/c13-2-1-6-3-10-8-7(9(14)15)4-11-12(8)5-6;/h3-5,13H,1-2H2,(H,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNNPJZONNYJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C(=O)O)CCO.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid](/img/structure/B6335593.png)

![Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335595.png)

![Benzyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B6335614.png)

![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)

![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)

![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)

![Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B6335636.png)

![Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B6335646.png)